molecular formula C13H13ClN2OS B11350858 3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide

3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No.: B11350858
M. Wt: 280.77 g/mol
InChI Key: MRDMQQUEWCBILY-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-(2-methyl-1,3-thiazol-4-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Due to its anti-inflammatory and antitumor properties, it is being investigated for potential therapeutic applications in treating inflammatory diseases and cancer.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, resulting in their death. In cancer cells, the compound can induce apoptosis (programmed cell death) by interfering with cell signaling pathways .

Comparison with Similar Compounds

3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

    Bleomycin: An antineoplastic drug used in cancer therapy.

Each of these compounds has unique properties and applications, but they all share the common thiazole ring structure, which contributes to their biological activities.

Properties

Molecular Formula

C13H13ClN2OS

Molecular Weight

280.77 g/mol

IUPAC Name

3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide

InChI

InChI=1S/C13H13ClN2OS/c1-9-16-12(8-18-9)5-6-15-13(17)10-3-2-4-11(14)7-10/h2-4,7-8H,5-6H2,1H3,(H,15,17)

InChI Key

MRDMQQUEWCBILY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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